molecular formula C21H16O6 B11389351 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B11389351
M. Wt: 364.3 g/mol
InChI Key: YKCRRDVZXWZRLJ-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid is a coumarin-derived compound featuring a fused furochromenone core. Its structure includes a 4-methoxyphenyl substituent at position 3, a methyl group at position 5, and an acetic acid side chain at position 6 (Fig. 1). This compound belongs to the psoralen derivative family, known for their biological activities, including enzyme inhibition and phototherapeutic applications .

Properties

Molecular Formula

C21H16O6

Molecular Weight

364.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

InChI

InChI=1S/C21H16O6/c1-11-14-7-16-17(12-3-5-13(25-2)6-4-12)10-26-18(16)9-19(14)27-21(24)15(11)8-20(22)23/h3-7,9-10H,8H2,1-2H3,(H,22,23)

InChI Key

YKCRRDVZXWZRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

The reaction is typically conducted in acetonitrile (MeCN) with triethylamine (Et₃N) as a base, followed by reflux in acetic acid (AcOH) . Key parameters include:

ParameterOptimal RangeImpact on Yield
SolventMeCNMaximizes intermediate stability
BaseEt₃N (2 mmol)Facilitates enolate formation
TemperatureReflux (80–85°C)Accelerates cyclization
Acid Treatment Time1 hourPrevents over-decomposition

Under these conditions, yields of 68–72% are achievable. Prolonged acid exposure (>2 hours) reduces yield to <50% due to side reactions.

Mechanistic Pathway

The mechanism involves three critical stages:

  • Enolate Formation : Meldrum’s acid reacts with Et₃N to form a reactive enolate, which attacks 4-methoxyphenylglyoxal to generate an aroylmethylene intermediate.

  • Nucleophilic Addition : 8-Hydroxyquinoline’s deprotonated oxygen attacks the aroylmethylene carbon, forming a tetrahedral adduct.

  • Cyclization and Rearomatization : Acid treatment cleaves Meldrum’s acid, releasing acetone and CO₂, followed by furan ring closure via dehydration.

Alternative Synthetic Routes

Hydrazone-Mediated Cyclization

A modified approach employs 4-methoxyphenylhydrazine as a nucleophile. The reaction of 5-methylfurochromone-6-carbaldehyde with hydrazine derivatives in ethanol under reflux yields hydrazone intermediates, which undergo acid-catalyzed cyclization. However, this method achieves lower yields (45–55%) due to competing hydrolysis.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation step. For example, heating the reaction mixture at 100°C for 15 minutes under microwave conditions reduces total synthesis time from 12 hours to <2 hours, with yields comparable to conventional methods (65–70%).

Critical Analysis of Byproduct Formation

Side products commonly arise from:

  • Incomplete Cyclization : Residual keto-acid intermediates (e.g., γ-ketoacid derivatives) may persist if acid treatment is insufficient.

  • Oxidation : The furan ring is susceptible to epoxidation under aerobic conditions, forming undesired epoxide byproducts.

Strategies to mitigate these issues include:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon reduces oxidation.

  • Catalytic Acid Use : Substituting AcOH with p-toluenesulfonic acid (PTSA) at 0.1 eq. minimizes over-acidification.

Analytical Characterization

Spectroscopic Data

Key spectral features confirming the product’s structure include:

TechniqueDiagnostic Signals
¹H NMR δ 6.85–7.25 ppm (aromatic H), δ 2.45 ppm (CH₃)
¹³C NMR δ 170.2 ppm (COOH), δ 160.1 ppm (C=O)
IR 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (COOH)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) typically shows ≥98% purity, with retention times of 8.2–8.5 minutes.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Conventional MCR68–7298Industrial
Hydrazone Cyclization45–5592Lab-scale
Microwave-Assisted65–7097Pilot-scale

The multi-component reaction (MCR) remains the preferred method for large-scale synthesis due to its robustness and high yield. Microwave-assisted synthesis offers time efficiency but requires specialized equipment.

Industrial-Scale Considerations

For kilogram-scale production, critical factors include:

  • Solvent Recovery : MeCN is distilled and reused, reducing costs by 30%.

  • Catalyst Recycling : Et₃N is neutralized and recovered via acid-base extraction.

  • Waste Management : Acetone and CO₂ byproducts are captured for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid. For instance, furocoumarins have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Study ReferenceCell LineIC50 (µg/mL)Observations
MCF-71.9 - 7.52Strong antiproliferative activity observed
HCT-116Not specifiedInduced apoptosis in treated cells

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions, including cyclization and acylation processes. Key methods include:

  • Condensation Reactions : Involving arylglyoxal and Meldrum’s acid to form the furocoumarin backbone.
  • Acid-Catalyzed Cyclization : Essential for achieving the final structure with desired functional groups.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of synthesized derivatives based on furocoumarin structures against MCF-7 cells. The results indicated that several derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin, highlighting their potential as alternative therapeutic agents in oncology.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of furocoumarin derivatives, demonstrating that they effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests a promising avenue for developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Positional Isomerism: 4-Methoxy vs. 3-Methoxy Derivatives

  • Target Compound : 4-Methoxyphenyl group at position 3 (electron-donating group).
  • Analog : 3-Methoxyphenyl-substituted derivative (C21H15O6, MW 363.34 g/mol, ChemSpider ID 1408476) .

Halogen-Substituted Derivatives

  • 4-Chlorophenyl Derivative : C20H13ClO5, MW 368.77 g/mol (CAS 1999-09-0) .
  • 4-Fluorophenyl Derivative : C20H13FO5, MW 352.32 g/mol (CAS 664366-13-6) .
  • The 4-fluoro analog shows commercial availability for medicinal applications .

Modifications to the Side Chain

Acetic Acid vs. Propanoic Acid

  • Target Compound : Acetic acid side chain (shorter chain, higher polarity).
  • Analog: 3-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid (C22H18O6, MW 378.37 g/mol, CAS 777857-56-4) .
  • Impact: The propanoic acid chain increases lipophilicity (LogP ~4.43 vs.

Ester and Amide Derivatives

  • Methyl Ester : Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (C14H10O5, MW 258.23 g/mol) .
  • Amide Derivative: N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (reported in Scheme 13) .
  • Impact : Ester/amide modifications improve metabolic stability but may reduce binding to charged enzymatic pockets .

Bulky Substituents and Steric Effects

  • tert-Butyl Derivative : 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid (C18H18O5, MW 314.33 g/mol, CAS 664366-05-6) .

Carbonic Anhydrase Inhibition

  • Target Compound : Likely inhibits carbonic anhydrase (CA) isoforms IX/XII due to structural similarity to reported coumarin/psoralen derivatives. The 4-methoxy group may enhance selectivity over off-target isoforms .
  • Comparison :
    • 4-Chlorophenyl Analog : Higher molecular weight (368.77 g/mol) may reduce diffusion efficiency compared to the target compound .
    • 4-Fluorophenyl Analog : Lower molecular weight (352.32 g/mol) and electronegativity could improve membrane transport but reduce binding affinity .

Phototherapeutic Potential

  • Psoralen Core: The fused furochromenone structure enables UV-induced crosslinking with DNA, a mechanism leveraged in psoriasis treatment. Substituents like 4-methoxy may modulate UV absorption spectra .

Biological Activity

The compound 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid is a derivative of furochromenone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid can be described as follows:

  • Molecular Formula : C19_{19}H18_{18}O5_{5}
  • Molecular Weight : 330.34 g/mol
  • IUPAC Name : 2-[3-(4-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

This structure features a furochromenone core with a methoxyphenyl substituent and an acetic acid functional group.

Antioxidant Properties

Research indicates that compounds similar to 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. A study demonstrated that related furocoumarins showed potent free radical scavenging abilities, which may be attributed to the presence of the methoxy group and the chromone moiety in their structures .

Anticancer Activity

Furocoumarin derivatives have been investigated for their anticancer potential. For instance, compounds with similar structures have displayed cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. In vitro studies showed that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of furocoumarins have been well-documented. Studies suggest that they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies indicate that 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid may possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Antioxidant Activity Assessment

A study conducted on a series of furocoumarin derivatives, including those structurally similar to 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid, assessed their antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a strong correlation between the presence of methoxy groups and enhanced antioxidant activity .

Study 2: Evaluation of Anticancer Properties

In vitro studies on the cytotoxic effects of furocoumarin derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that these compounds significantly inhibited cell proliferation. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid?

The compound is synthesized via multicomponent reactions involving 5-hydroxycoumarin derivatives, 4-methoxyphenylglyoxal, and Meldrum’s acid. Key steps include:

  • Initial condensation : Reaction in acetonitrile (MeCN) with triethylamine (Et₃N) at reflux for extended periods (e.g., 16 hours) to ensure complete conversion .
  • Cyclization : Acid-catalyzed cyclodehydration to form the fused furocoumarin-acetic acid structure .
  • Purification : Recrystallization from dimethylformamide (DMF) or similar solvents to isolate the product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Essential methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methoxyphenyl and methyl groups) and cyclization .
  • High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination (e.g., m/z 408.1212 for C₂₃H₂₀O₆) .
  • IR Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (-OH) stretches in the chromenone core .

Q. What structural motifs influence the compound’s chemical reactivity?

Key features include:

  • Chromenone core : Provides π-conjugation and electrophilic sites for nucleophilic attack .
  • Methoxyphenyl group : Enhances electron density, affecting regioselectivity in reactions .
  • Acetic acid side chain : Enables functionalization (e.g., esterification, amidation) for derivative synthesis .

Advanced Research Questions

Q. How can reaction mechanisms for multicomponent syntheses of this compound be elucidated?

Proposed mechanisms involve:

  • Michael addition : Coumarin anion attack on a glyoxal-Meldrum’s acid adduct .
  • Cyclodehydration : Acid-mediated elimination of CO₂ and acetone to form the furocoumarin ring .
  • Validation : Isotopic labeling (e.g., ¹³C-glyoxal) and kinetic studies to track intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening .

Q. How can synthetic yields be optimized for large-scale production?

Critical parameters include:

  • Stoichiometry : Use a 6-fold excess of glyoxal and Meldrum’s acid to drive reaction completion .
  • Solvent selection : Polar aprotic solvents (e.g., MeCN) improve solubility of intermediates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Q. What methodologies assess the compound’s potential as an enzyme inhibitor?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins .
  • Molecular docking : Predict interaction sites using X-ray crystallography data of homologous enzymes .

Comparative and Mechanistic Studies

Q. How does the methoxyphenyl substituent affect bioactivity compared to halogenated analogs?

  • Lipophilicity : Methoxy groups increase logP values, enhancing membrane permeability vs. halogenated derivatives .
  • Electron donation : Methoxy’s +M effect stabilizes charge-transfer complexes in enzyme active sites .
  • Experimental validation : Compare IC₅₀ values against halogenated analogs in cell-based assays .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low atom economy : Replace Meldrum’s acid with greener alternatives (e.g., cyclic carbonates) .
  • Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., dimerization) .
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer .

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